molecular formula C25H26N2O4S B11231829 N-(3,5-dimethylphenyl)-6-methyl-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

N-(3,5-dimethylphenyl)-6-methyl-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

Cat. No.: B11231829
M. Wt: 450.6 g/mol
InChI Key: SDALBIFMORQKFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,5-DIMETHYLPHENYL)-6-METHYL-4-(4-METHYLBENZENESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of benzoxazine derivatives

Preparation Methods

The synthesis of N-(3,5-DIMETHYLPHENYL)-6-METHYL-4-(4-METHYLBENZENESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE involves several steps. One common synthetic route includes the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,5-dimethylaniline, 4-methylbenzenesulfonyl chloride, and 2-aminobenzoic acid.

    Formation of Intermediate: The initial step involves the reaction of 3,5-dimethylaniline with 4-methylbenzenesulfonyl chloride to form an intermediate sulfonamide.

    Cyclization: The intermediate undergoes cyclization with 2-aminobenzoic acid under specific reaction conditions to form the benzoxazine ring.

    Final Product:

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to enhance yield and purity.

Chemical Reactions Analysis

N-(3,5-DIMETHYLPHENYL)-6-METHYL-4-(4-METHYLBENZENESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.

    Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the breakdown of the compound into its constituent parts.

Scientific Research Applications

N-(3,5-DIMETHYLPHENYL)-6-METHYL-4-(4-METHYLBENZENESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Materials Science: It is used in the development of advanced materials, such as polymers and resins, due to its unique chemical structure.

    Biological Studies: The compound is investigated for its interactions with biological molecules and its potential as a biochemical probe.

    Industrial Applications: It is used in the synthesis of various industrial chemicals and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3,5-DIMETHYLPHENYL)-6-METHYL-4-(4-METHYLBENZENESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

N-(3,5-DIMETHYLPHENYL)-6-METHYL-4-(4-METHYLBENZENESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE can be compared with similar compounds, such as:

Properties

Molecular Formula

C25H26N2O4S

Molecular Weight

450.6 g/mol

IUPAC Name

N-(3,5-dimethylphenyl)-6-methyl-4-(4-methylphenyl)sulfonyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide

InChI

InChI=1S/C25H26N2O4S/c1-16-5-8-21(9-6-16)32(29,30)27-15-24(31-23-10-7-17(2)14-22(23)27)25(28)26-20-12-18(3)11-19(4)13-20/h5-14,24H,15H2,1-4H3,(H,26,28)

InChI Key

SDALBIFMORQKFP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CC(OC3=C2C=C(C=C3)C)C(=O)NC4=CC(=CC(=C4)C)C

Origin of Product

United States

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